6-fluoro-1H-imidazo[4,5-b]pyridine

medicinal chemistry synthetic accessibility building block procurement

Accelerate your kinase, phosphodiesterase, and antimicrobial programs with 6-fluoro-1H-imidazo[4,5-b]pyridine. This 137.11 Da fragment, featuring a unique 6-fluoro substitution on the imidazo[4,5-b]pyridine core, offers a distinct electronic profile for scaffold hopping from adenine. It is pre-functionalized for two-directional library expansion (SNAr/cross-coupling at C6, functionalization at C2), directly enabling SAR exploration for TAM kinase (AXL) and Aurora kinase inhibition. Procure with ≥98% purity for fragment-based screening to exploit its ligand-efficient, CNS-penetrant properties.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B8806098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-imidazo[4,5-b]pyridine
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)F
InChIInChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
InChIKeyJXVXRAGJWRRBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-imidazo[4,5-b]pyridine: Procurement-Relevant Physicochemical and Pharmacophoric Profile


6-Fluoro-1H-imidazo[4,5-b]pyridine (CAS 1305207-42-4) is a fluorinated heteroaromatic scaffold belonging to the imidazo[4,5-b]pyridine class — a purine bioisostere series with demonstrated utility across kinase inhibition, phosphodiesterase modulation, and antimicrobial programs [1]. The compound bears a single fluorine substituent at the 6-position of the pyridine ring (SMILES: Fc1cnc2nc[nH]c2c1), yielding a molecular formula of C6H4FN3 and a molecular weight of 137.11 g/mol . Its structural resemblance to the purine adenine base makes it a rational entry point for fragment-based and scaffold-hopping strategies, where the 6-fluoro substituent introduces a distinct electronic and steric profile compared to the unsubstituted parent (1H-imidazo[4,5-b]pyridine, CAS 271-63-6) and its positional isomers (5-fluoro, CAS 60186-31-4; 7-fluoro, CAS 1305207-46-8) [2][3].

Why 6-Fluoro-1H-imidazo[4,5-b]pyridine Cannot Be Interchanged Freely with Unsubstituted or Positional Isomer Scaffolds


Within the imidazo[4,5-b]pyridine family, the position of ring substitution profoundly governs both reactivity during downstream derivatization and the ultimate biological profile of elaborated analogs. The 6-position on the pyridine ring is para to the pyridine nitrogen and meta to the imidazole fusion, placing a fluorine at this locus in a unique electronic environment distinct from substitution at positions 5 or 7; this affects the orientation of the C–F dipole relative to hydrogen-bonding partners in a target binding site [1]. Furthermore, the identity of the halogen (F vs. Cl vs. Br) modulates lipophilicity, metabolic stability, and the capacity for subsequent cross-coupling chemistry — a 6-fluoro substituent is substantially more resistant to oxidative metabolism and less sterically demanding than a 6-chloro or 6-bromo analog, yet provides different electronic withdrawal than the unsubstituted parent, directly impacting the pKa of the imidazole NH and the pyridine nitrogen [2]. The quantitative evidence below documents exactly where these differences manifest in measurable parameters.

6-Fluoro-1H-imidazo[4,5-b]pyridine — Comparator-Anchored Quantitative Differentiation Evidence


Positional Isomer Accessibility: 6-Fluoro vs. 5-Fluoro Precursor Cost and Synthetic Entry

The 6-fluoro isomer is accessible via cyclization of 2,3-diaminopyridine derivatives derived from the commercially abundant 2-fluoro-3-nitropyridine precursor (priced at approximately <$1/g at bulk from major suppliers), whereas the 5-fluoro isomer (CAS 60186-31-4) typically requires the less common 2,3-diamino-5-fluoropyridine (CAS 212268-13-8), which carries a significantly higher catalog price and more limited multi-gram availability [1]. The 7-fluoro isomer (CAS 1305207-46-8) also depends on distinct nitropyridine precursors. For medicinal chemistry groups planning parallel library synthesis, the 6-fluoro scaffold thus offers the most economical and scalable entry point among the three monofluorinated positional isomers, with catalog purity specifications reaching 98% (HPLC) from ISO-certified vendors .

medicinal chemistry synthetic accessibility building block procurement

Halogen-Dependent Physicochemical Differentiation: 6-Fluoro vs. 6-Chloro and 6-Bromo LogP and Metabolic Stability

The 6-fluoro substituent confers a lower lipophilicity increment than chlorine or bromine at the same position while providing greater oxidative metabolic stability than the unsubstituted parent. Based on calculated ClogP values for the core scaffold, the 6-fluoro derivative (ClogP ≈ 0.8–1.0) sits approximately 0.5–0.7 log units lower than the corresponding 6-chloro analog (ClogP ≈ 1.3–1.5) and roughly 1.5–1.8 log units lower than the 6-bromo derivative (ClogP ≈ 2.3–2.5) [1]. Importantly, the C–F bond at the 6-position is significantly stronger (bond dissociation energy ~126 kcal/mol for aryl C–F) than the corresponding C–Cl bond (~97 kcal/mol), making the 6-fluoro scaffold substantially more resistant to cytochrome P450-mediated oxidative dehalogenation [2].

drug metabolism pharmacokinetics lipophilicity lead optimization

Class-Level Fluorination Benefit: CNS Bioavailability Conferred by Fluoroimidazo[4,5-b]pyridine Fragment

Zhang et al. (2016) demonstrated that incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment into TbMetRS inhibitors produced a 4-fold improvement in brain-to-plasma ratio and a 20-fold improvement in cellular EC50 compared to the non-fluorinated starting scaffold, establishing the fluoroimidazo[4,5-b]pyridine substructure as a privileged fragment for CNS bioavailability [1]. While the published crystallographic and pharmacokinetic data were obtained with the 5-fluoro positional isomer (co-crystallized with T. brucei MetRS, PDB 4ZT4), the underlying physicochemical principle — that aryl fluorination at the imidazo[4,5-b]pyridine core reduces pKa of the imidazole NH and enhances membrane permeability — applies across positional isomers [2]. The 6-fluoro isomer has not yet been evaluated in an equivalent in vivo CNS exposure study, representing a verifiable gap in the literature [3].

CNS drug discovery blood-brain barrier penetration fluorine chemistry

Kinase Inhibitor Scaffold Selectivity: Imidazo[4,5-b]pyridine Core Enables Aurora-A Over Aurora-B Isoform Discrimination

Bavetsias et al. (2013) demonstrated that appropriate substitution at the C7 position of imidazo[4,5-b]pyridine derivatives, combined with specific C2-substitution, yielded highly selective Aurora-A kinase inhibitors (e.g., compound 28c) with >1,000-fold selectivity for Aurora-A over Aurora-B in cellular assays [1]. The co-crystal structure with Aurora-A (PDB 4BYJ, 2.75 Å resolution) confirmed that the imidazo[4,5-b]pyridine core occupies the ATP-binding hinge region while the substituent at the pyridine ring engages the Aurora-A-specific hydrophobic pocket near residues Leu215, Thr217, and Arg220 [2]. While the published highly selective compounds bear substitution at C7 rather than C6, the scaffold-level demonstration that imidazo[4,5-b]pyridine derivatives can achieve isoform selectivity exceeding 1,000-fold makes the 6-fluoro core a relevant starting point for analogous selectivity engineering campaigns, with the fluorine at position 6 providing a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [3].

kinase inhibitor isoform selectivity oncology Aurora kinase

High-Affinity Biological Target Engagement: TAM Kinase and PDE10A Inhibition Precedents for Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold has delivered single-digit nanomolar potency against two clinically relevant target families: (i) Baladi et al. (2018) reported 2,6-disubstituted imidazo[4,5-b]pyridines as TAM kinase inhibitors with IC50 values of 0.77 nM for AXL and 9 nM for MER, achieving 120- to 900-fold selectivity within the TAM family [1], and (ii) PDE10A inhibitors based on the imidazo[4,5-b]pyridine core achieved IC50 values ranging from 0.8 to 6.7 nM [2]. Notably, the 2,6-disubstitution pattern in the TAM inhibitor series highlights the 6-position as a critical vector for potency optimization, directly relevant to the 6-fluoro scaffold which is pre-functionalized at this exact position for further elaboration via Suzuki coupling, nucleophilic displacement, or Buchwald–Hartwig amination [3].

TAM kinase PDE10A target engagement cancer immunotherapy

Purity Specification and ISO-Certified Supply: Procurement-Ready Quality for GMP/GLP-Enabling Research

6-Fluoro-1H-imidazo[4,5-b]pyridine is commercially supplied at ≥98% purity (HPLC) by ISO-certified manufacturers, with documented CAS registry (1305207-42-4), molecular formula (C6H4FN3), and molecular weight (137.11 g/mol) . Multiple independent vendors (MolCore, Leyan, AKSci) stock this compound with minimum purity specifications of 95–98%, enabling direct procurement without the need for custom synthesis . In contrast, the 7-fluoro isomer (CAS 1305207-46-8) is listed by fewer suppliers, and the 5-fluoro isomer (CAS 60186-31-4) is primarily available through a limited number of specialty vendors, potentially introducing supply chain risk and longer lead times for multi-gram orders.

chemical procurement quality control ISO certification pharmaceutical R&D

6-Fluoro-1H-imidazo[4,5-b]pyridine — Evidence-Backed Application Scenarios for Scientific and Industrial Selection


Kinase Inhibitor Lead Generation: Aurora-A and FLT3 Program Entry Point

Provision of the 6-fluoro core scaffold to medicinal chemistry teams pursuing ATP-competitive kinase inhibitors. The imidazo[4,5-b]pyridine framework has been co-crystallized with Aurora-A kinase (PDB 4BYJ, 2.75 Å resolution), confirming its capacity to occupy the hinge-binding region and engage selectivity-conferring residues (Leu215, Thr217, Arg220) [1]. The 6-fluoro substituent provides a synthetic handle for late-stage diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling rapid SAR exploration at the vector demonstrated to drive Aurora-A vs. Aurora-B isoform selectivity (>1,000-fold in elaborated analogs) [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

Use of 6-fluoro-1H-imidazo[4,5-b]pyridine as a low-molecular-weight (137.11 Da), ligand-efficient fragment for screening against purine-binding targets including kinases, phosphodiesterases (PDE10A IC50 = 0.8–6.7 nM for elaborated derivatives), and TAM family kinases (AXL IC50 = 0.77 nM for elaborated 2,6-disubstituted analogs) [3][4]. The 6-fluoro substituent contributes to fragment lipophilicity (ClogP ≈ 0.8–1.0) while maintaining compliance with the Rule of Three (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [5].

CNS-Penetrant Probe Development Leveraging Fluorine-Enabled Brain Exposure

For neuroscience and antiparasitic drug discovery programs requiring blood–brain barrier penetration, procurement of the 6-fluoro scaffold enables testing the hypothesis that fluorine substitution at the 6-position enhances CNS exposure. Class-level precedent from the 5-fluoro isomer shows a 4-fold improvement in brain-to-plasma ratio and 20-fold improvement in cellular potency upon fluorination of the imidazo[4,5-b]pyridine core (Zhang et al., ACS Infect. Dis. 2016) [6]. Direct evaluation of the 6-fluoro isomer in CNS PK studies represents an addressable literature gap.

Parallel Library Synthesis via C6-Functionalization and C2-Derivatization

The 6-fluoro scaffold is pre-functionalized for two-directional library expansion: (i) the fluorine at C6 can serve as a leaving group in SNAr reactions with amines or as a coupling partner in Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity, and (ii) the C2 position of the imidazole ring is available for electrophilic substitution or metalation/functionalization [7]. This two-vector diversification strategy is directly aligned with the 2,6-disubstitution pattern that delivered sub-nanomolar TAM inhibitors (Baladi et al., 2018) [4]. Multi-vendor commercial availability (≥5 suppliers) with ≥95% purity supports procurement at gram-to-multi-gram scale for library production.

Quote Request

Request a Quote for 6-fluoro-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.